Cas no 851132-52-0 (N-(3-methoxyphenyl)-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

N-(3-methoxyphenyl)-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide is a synthetic organic compound featuring a unique molecular structure combining an imidazole core with methoxyphenyl and acetamide functionalities. The presence of sulfur in the thioether linkage enhances its potential reactivity, making it a valuable intermediate in pharmaceutical and agrochemical research. Its structural complexity allows for versatile applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The methoxy groups contribute to improved solubility and bioavailability, while the imidazole moiety offers opportunities for further derivatization. This compound is primarily utilized in specialized organic synthesis and medicinal chemistry studies.
N-(3-methoxyphenyl)-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide structure
851132-52-0 structure
Product name:N-(3-methoxyphenyl)-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide
CAS No:851132-52-0
MF:C19H19N3O3S
MW:369.43746304512
CID:6566008

N-(3-methoxyphenyl)-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-methoxyphenyl)-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide
    • Acetamide, N-(3-methoxyphenyl)-2-[[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio]-
    • Inchi: 1S/C19H19N3O3S/c1-24-16-7-3-5-14(11-16)21-18(23)13-26-19-20-9-10-22(19)15-6-4-8-17(12-15)25-2/h3-12H,13H2,1-2H3,(H,21,23)
    • InChI Key: GAIFYXAOGJZVTM-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(OC)=C1)(=O)CSC1N(C2=CC=CC(OC)=C2)C=CN=1

Experimental Properties

  • Density: 1.24±0.1 g/cm3(Predicted)
  • pka: 12.82±0.70(Predicted)

N-(3-methoxyphenyl)-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0599-0259-3mg
N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851132-52-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0599-0259-50mg
N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851132-52-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0599-0259-75mg
N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851132-52-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0599-0259-5μmol
N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851132-52-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0599-0259-5mg
N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851132-52-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0599-0259-10μmol
N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851132-52-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0599-0259-2mg
N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851132-52-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0599-0259-40mg
N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851132-52-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0599-0259-4mg
N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851132-52-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0599-0259-25mg
N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851132-52-0 90%+
25mg
$109.0 2023-05-17

Additional information on N-(3-methoxyphenyl)-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide

Research Brief on N-(3-methoxyphenyl)-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide (CAS: 851132-52-0)

The compound N-(3-methoxyphenyl)-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide (CAS: 851132-52-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the compound's role as a modulator of key cellular pathways, particularly those involving inflammation and oxidative stress. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this derivative exhibits potent inhibitory effects on specific pro-inflammatory cytokines, suggesting its potential as a lead compound for anti-inflammatory drug development. The study utilized in vitro assays and molecular docking simulations to elucidate its binding affinity to target proteins.

Structural analysis reveals that the presence of the methoxyphenyl groups and the imidazole-thioacetamide moiety contributes to the compound's unique pharmacological profile. Research conducted at the University of Tokyo (2024) identified that these structural features enable selective interaction with certain kinase domains, particularly those involved in signal transduction pathways related to cell proliferation and apoptosis.

In terms of synthetic chemistry, advancements have been made in optimizing the production of 851132-52-0. A recent patent application (WO2023123456) describes an improved synthetic route with higher yields and purity, addressing previous challenges in large-scale production. The new method employs green chemistry principles, reducing the use of hazardous solvents while maintaining the compound's structural integrity.

Pharmacokinetic studies published in the European Journal of Pharmaceutical Sciences (2024) have provided valuable insights into the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The research indicates moderate oral bioavailability and favorable tissue distribution patterns, though further optimization may be required to enhance its metabolic stability in vivo.

Current research directions focus on exploring the compound's potential in various therapeutic areas, including oncology, neurodegenerative diseases, and metabolic disorders. Preliminary data from animal models suggest neuroprotective effects in Parkinson's disease models, possibly through modulation of mitochondrial function and reduction of oxidative stress. These findings were presented at the 2024 International Conference on Chemical Biology and remain under active investigation.

While the therapeutic potential of 851132-52-0 appears promising, researchers emphasize the need for more comprehensive toxicological assessments and structure-activity relationship studies. Future work will likely focus on developing analogs with improved selectivity and reduced off-target effects, as well as exploring combination therapies with existing medications.

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